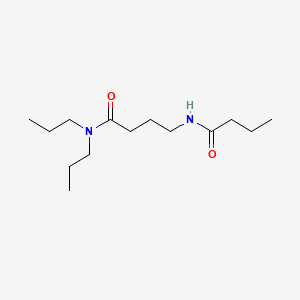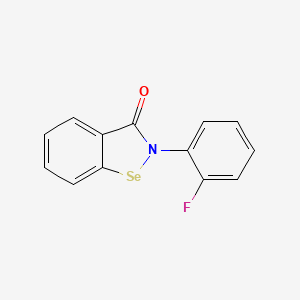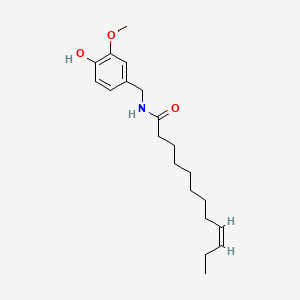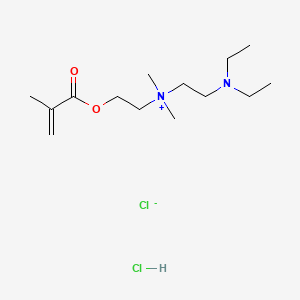
Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- is a chemical compound with the molecular formula C14H28N2O2 It is a member of the butanamide family, characterized by the presence of a butanamide backbone with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- typically involves the reaction of butanamide with N,N-dipropylamine and a suitable acylating agent The reaction is carried out under controlled conditions to ensure the formation of the desired product
Industrial Production Methods
In an industrial setting, the production of Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. The industrial synthesis typically follows similar principles as the laboratory-scale synthesis but is optimized for efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- has several scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the formation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, or other industrial products.
Mechanism of Action
The mechanism of action of Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-Dipropylbutanamide: A structurally similar compound with different substituents.
N-(1-Oxobutyl)-butanamide: Another related compound with a similar backbone but different functional groups.
Uniqueness
Butanamide, N,N-dipropyl-4-((1-oxobutyl)amino)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications.
Properties
CAS No. |
82023-79-8 |
|---|---|
Molecular Formula |
C14H28N2O2 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
4-(butanoylamino)-N,N-dipropylbutanamide |
InChI |
InChI=1S/C14H28N2O2/c1-4-8-13(17)15-10-7-9-14(18)16(11-5-2)12-6-3/h4-12H2,1-3H3,(H,15,17) |
InChI Key |
UEUOROXPOFJLTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCCC(=O)N(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















